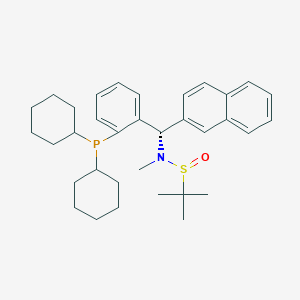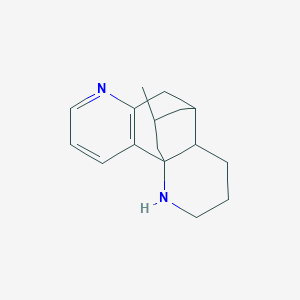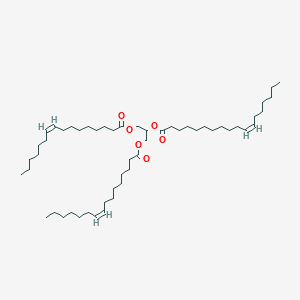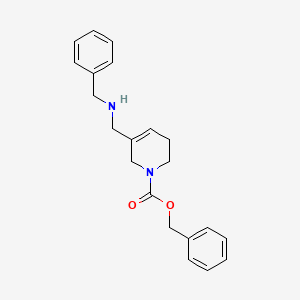
H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence is composed of lysine, alanine, glutamic acid, arginine, aspartic acid, leucine, isoleucine, tyrosine, and glutamine, among others.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those requiring specific modifications.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH can undergo various chemical reactions, including:
Oxidation: Involving amino acids like cysteine, which can form disulfide bonds.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying side chains of amino acids to alter peptide properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Using reagents like N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction yields free thiol-containing peptides.
Aplicaciones Científicas De Investigación
Peptides like H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein folding.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Employed in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the production of biomaterials and as catalysts in various chemical reactions.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors, enzymes, or other proteins to exert their effects. For instance, peptides may bind to cell surface receptors, triggering intracellular signaling pathways that lead to physiological responses. The molecular targets and pathways involved vary widely based on the peptide’s function.
Comparación Con Compuestos Similares
Peptides similar to H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH include other short chains of amino acids with varying sequences. Some examples are:
H-Ala-Glu-Ala: A tripeptide with different properties due to its shorter length.
H-Arg-Leu: A dipeptide with distinct biological activities.
H-Glu-Lys: Another dipeptide with unique chemical reactivity.
The uniqueness of This compound lies in its specific sequence, which determines its structure, function, and interactions with other molecules.
Propiedades
Fórmula molecular |
C84H144N24O25 |
|---|---|
Peso molecular |
1890.2 g/mol |
Nombre IUPAC |
6-amino-2-[2-[[2-[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[5-carbamimidamido-2-[[4-carboxy-2-[2-(2,6-diaminohexanoylamino)propanoylamino]butanoyl]amino]pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C84H144N24O25/c1-13-43(6)65(107-80(129)59(38-42(4)5)106-79(128)61(40-64(114)115)104-69(118)45(8)94-73(122)54(24-20-36-92-84(90)91)99-76(125)56(30-32-63(112)113)98-67(116)44(7)93-72(121)52(88)21-14-17-33-85)81(130)96-47(10)70(119)103-60(39-50-25-27-51(110)28-26-50)78(127)105-58(37-41(2)3)77(126)100-53(22-15-18-34-86)75(124)101-55(29-31-62(89)111)74(123)95-48(11)71(120)108-66(49(12)109)82(131)97-46(9)68(117)102-57(83(132)133)23-16-19-35-87/h25-28,41-49,52-61,65-66,109-110H,13-24,29-40,85-88H2,1-12H3,(H2,89,111)(H,93,121)(H,94,122)(H,95,123)(H,96,130)(H,97,131)(H,98,116)(H,99,125)(H,100,126)(H,101,124)(H,102,117)(H,103,119)(H,104,118)(H,105,127)(H,106,128)(H,107,129)(H,108,120)(H,112,113)(H,114,115)(H,132,133)(H4,90,91,92) |
Clave InChI |
UZAAFHHXLLVUAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)
![(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide](/img/structure/B12298418.png)
![1-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)ethanone](/img/structure/B12298422.png)

![3-Chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide](/img/structure/B12298436.png)

![2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12298446.png)
![(4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12298455.png)


![[12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B12298474.png)
